molecular formula C8H7F3 B1439519 1-(1,1-Difluoroethyl)-4-fluorobenzene CAS No. 55805-03-3

1-(1,1-Difluoroethyl)-4-fluorobenzene

Cat. No.: B1439519
CAS No.: 55805-03-3
M. Wt: 160.14 g/mol
InChI Key: RVVCCMQGYLSSGN-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-4-fluorobenzene is an organofluorine compound characterized by the presence of both difluoroethyl and fluorobenzene groups

Scientific Research Applications

1-(1,1-Difluoroethyl)-4-fluorobenzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoroethyl)-4-fluorobenzene typically involves the difluoroethylation of arylboronic acids. A common method employs 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent. . The reaction conditions generally include the use of a suitable solvent and a base to neutralize the by-products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the nickel-catalyzed difluoroethylation process makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo cross-coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various difluoroethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, thereby influencing the compound’s binding affinity and activity. The pathways involved often include interactions with enzymes and receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

Uniqueness: 1-(1,1-Difluoroethyl)-4-fluorobenzene is unique due to its specific combination of difluoroethyl and fluorobenzene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVCCMQGYLSSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,1-Difluoroethyl)-4-fluorobenzene
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1-(1,1-Difluoroethyl)-4-fluorobenzene
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1-(1,1-Difluoroethyl)-4-fluorobenzene
Reactant of Route 5
1-(1,1-Difluoroethyl)-4-fluorobenzene
Reactant of Route 6
1-(1,1-Difluoroethyl)-4-fluorobenzene

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